molecular formula C14H12N4O2 B11853736 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-97-2

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B11853736
CAS No.: 1206969-97-2
M. Wt: 268.27 g/mol
InChI Key: UPVMFGJTIXRIRG-UHFFFAOYSA-N
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Description

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a triazolopyridine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
  • 3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Uniqueness

3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and biological activities, making it a valuable molecule for targeted research and applications .

Properties

CAS No.

1206969-97-2

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-(benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c19-13(20)11-7-4-8-18-12(11)16-17-14(18)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H,19,20)

InChI Key

UPVMFGJTIXRIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C3N2C=CC=C3C(=O)O

Origin of Product

United States

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